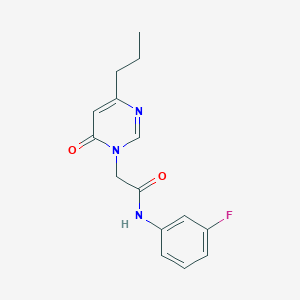

![molecular formula C18H19N3OS B2807046 N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzothiophene-2-carboxamide CAS No. 2097917-84-3](/img/structure/B2807046.png)

N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzothiophene-2-carboxamide” is a complex organic compound. Pyrazole-based compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are known for their unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .

Synthesis Analysis

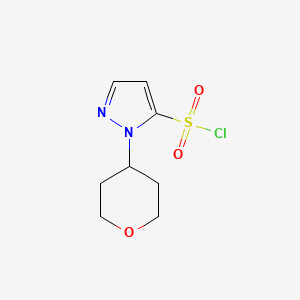

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, affording a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines .Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis

Pyrazole-based ligands have been used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation . They have shown excellent catalytic activities for the oxidation of catechol to o-quinone .Scientific Research Applications

Chemical Inhibitors and Cytochrome P450 Isoforms

N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzothiophene-2-carboxamide belongs to a class of compounds that can potentially act as chemical inhibitors for cytochrome P450 (CYP) isoforms, a critical enzyme family involved in drug metabolism. Inhibitors like these can help understand drug-drug interactions and the metabolism of various pharmaceuticals by inhibiting specific CYP isoforms, thus elucidating their metabolic pathways. This understanding is crucial for predicting potential drug interactions and for the development of drugs with fewer side effects (Khojasteh et al., 2011).

Synthesis of Pyrazole Heterocycles

The pyrazole moiety, a core component of this compound, is a significant pharmacophore in medicinal chemistry due to its presence in many biologically active compounds. Pyrazoles are extensively used as synthons in organic synthesis, showing a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis of pyrazole heterocycles provides valuable insights into the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Heterocyclic Compound Chemistry

This compound is part of the broader family of heterocyclic compounds, which are cornerstone structures in the synthesis of biologically active molecules in organic chemistry. These compounds' versatile synthetic applicability and biological activity underline their importance in drug discovery and development, providing a pathway for creating new pharmacological agents with varied therapeutic potential (Cetin, 2020).

Contribution to Anticancer Agents Development

The Knoevenagel condensation reaction, integral to synthesizing compounds containing pyrazole structures like this compound, plays a significant role in the development of anticancer agents. This reaction facilitates the creation of α, β-unsaturated ketones/carboxylic acids and has been a driving force in generating biologically active molecules targeting various cancer forms. Such compounds exhibit remarkable anticancer activity, highlighting the reaction's utility in drug discovery aimed at cancer treatment (Tokala et al., 2022).

Exploration of Biological Activities

The structural framework of this compound, particularly the pyrazole ring, is under continuous investigation for its potential in treating various diseases. Studies on compounds with this core structure have revealed a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This ongoing research underscores the importance of such compounds in medicinal chemistry, driving the search for new therapeutic agents based on their unique molecular structure (Ray et al., 2022).

Future Directions

The future directions of research on “N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzothiophene-2-carboxamide” and similar compounds could involve the development of more selective and potent inhibitors for the treatment of various diseases . There is potential for the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .

Properties

IUPAC Name |

N-(4-pyrazol-1-ylcyclohexyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c22-18(17-12-13-4-1-2-5-16(13)23-17)20-14-6-8-15(9-7-14)21-11-3-10-19-21/h1-5,10-12,14-15H,6-9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKVDAAWADUIJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3S2)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one](/img/structure/B2806963.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2806968.png)

![2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2806970.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one](/img/structure/B2806973.png)

![N-(3-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2806975.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2806979.png)